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Compound of Interest

Compound Name: O-1602 (Standard)

Cat. No.: B15607150 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals using O-1602 in in vivo experiments. It addresses common

questions and potential issues to ensure proper experimental design and data interpretation.

FAQs: Understanding the Role of O-1602
Q1: Is O-1602 a suitable vehicle control for in vivo experiments?

A1: No, O-1602 is not a vehicle control. It is a potent and selective agonist for the G-protein

coupled receptor 55 (GPR55) and acts as an active pharmacological agent.[1][2] Using O-1602

as a vehicle control would lead to erroneous experimental results, as it has known biological

effects.

Q2: What is a vehicle control and why is it important?

A2: A vehicle control is an inactive substance, often the solvent or carrier, used to deliver an

experimental compound. The purpose of a vehicle control group in an experiment is to isolate

the effects of the compound of interest from any effects of the delivery vehicle itself. The

vehicle control group receives the same volume and formulation of the vehicle as the treatment

group, but without the active compound.

Q3: What are the known biological activities of O-1602?

A3: O-1602 is a cannabidiol analog that demonstrates a range of biological activities, including:
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GPR55 Agonism: It is a potent agonist of GPR55 with an EC50 value of 13 nM, while

showing low affinity for CB1 and CB2 receptors (EC50 > 30,000 nM).[1]

Neurological Effects: It can increase the proliferation of neural stem cells and promote

neurogenesis.[1] It has also been shown to have anxiolytic and antidepressant-like effects.[2]

[3][4]

Anti-inflammatory and Nociceptive Effects: O-1602 has demonstrated anti-inflammatory

properties in models of experimental colitis and can reduce nociception in models of acute

arthritis.[5][6]

Gastrointestinal Motility: It has been shown to slow colonic motility in mice.[7]

Metabolic Effects: O-1602 can stimulate food intake and increase adiposity in rats.[8]

Antitumor Activity: It has been observed to inhibit tumor growth in models of colitis-

associated colon cancer and breast cancer.[9][10]

Troubleshooting Guide for O-1602 as a GPR55
Agonist
This guide addresses potential issues when using O-1602 as an active experimental

compound.
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Issue Potential Cause Troubleshooting Steps

Poor Solubility O-1602 is lipophilic.

O-1602 is soluble in methyl

acetate and DMSO. For in vivo

use, a common vehicle is a

mixture of ethanol, Tween 80,

and saline. Always prepare

fresh solutions and use

sonication to ensure proper

mixing.

Inconsistent or Unexpected

Results

Off-target effects or issues with

compound stability.

While highly selective for

GPR55 over CB1/CB2,

consider potential interactions

with other receptors like

GPR18.[3] Ensure proper

storage at -20°C to maintain

stability.[1] Run appropriate

controls, including a vehicle-

only group and potentially a

GPR55 antagonist control

group.

Difficulty with Administration

Route of administration may

not be optimal for the desired

effect.

The route of administration

(e.g., intraperitoneal,

intravenous,

intracerebroventricular) can

significantly impact the

observed effects.[3][7][11]

Refer to published studies for

appropriate routes and

dosages for your specific

research question.

Sedative Effects Concern about central nervous

system side effects.

Studies have shown that unlike

some cannabinoids, O-1602

does not appear to cause

central sedation or alter

locomotor activity at effective
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doses.[6][7][11] However, it is

always good practice to

include behavioral

assessments in your

experimental design.

Experimental Protocols
Below are example protocols for the preparation and administration of O-1602 for in vivo

studies, based on published literature.

Protocol 1: Intraperitoneal (i.p.) Administration in Mice for Colitis Studies

Objective: To assess the anti-inflammatory effects of O-1602 in a mouse model of colitis.

Materials:

O-1602

Vehicle solution: Ethanol, Tween 80, and 0.9% saline (e.g., in a 1:1:18 ratio)

Sterile syringes and needles

Procedure:

Prepare a stock solution of O-1602 in ethanol.

On the day of injection, prepare the final dosing solution by adding the O-1602 stock to a

mixture of Tween 80 and saline. Vortex or sonicate briefly to ensure a homogenous

suspension.

Administer the O-1602 solution or vehicle control to mice via intraperitoneal injection at the

desired dose (e.g., 5 mg/kg).[6]

Continue daily injections for the duration of the study.

Protocol 2: Intravenous (i.v.) Administration in Rats for Neurological Studies
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Objective: To evaluate the effects of O-1602 on depressive-like behavior in a rat model.

Materials:

O-1602

Vehicle solution: Saline with a small percentage of a solubilizing agent like DMSO or a

lipid emulsion.

Catheterization equipment for i.v. administration

Procedure:

Prepare a sterile, injectable solution of O-1602 in the chosen vehicle. Ensure complete

dissolution.

Administer the O-1602 solution or vehicle control to rats intravenously at the desired dose

(e.g., 0.25 mg/kg/day).[3][4]

Administer daily for the specified treatment period.

Quantitative Data Summary
The following tables summarize key quantitative data for O-1602.

Table 1: Receptor Binding Affinity and Potency

Receptor EC50 (nM) Reference(s)

GPR55 13 [1]

CB1 > 30,000 [1]

CB2 > 30,000 [1]

Table 2: Example In Vivo Dosages and Effects
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Species
Dose and
Route

Experimental
Model

Key Finding Reference(s)

Mouse 5 mg/kg, i.p.
DSS-induced

colitis

Reduced

macroscopic

damage and

myeloperoxidase

activity.

[6]

Rat
0.25 mg/kg/day,

i.v.

Corticosterone-

induced

depression

model

Reversed

depressive-like

behavior and

detrusor

overactivity.

[3][4]

Rat - Acute arthritis

Reduced

movement-

evoked firing of

nociceptive C

fibers.

[5]

Mouse 10 mg/kg, i.p.
Gastrointestinal

transit

Slowed whole

gut transit and

colonic bead

expulsion.

[7][11]

Mouse 3 mg/kg, i.p.

Colitis-

associated colon

cancer

Reduced tumor

area and

incidence.

[10]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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